3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone
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Overview
Description
3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is a chemical compound that belongs to the family of cathinones. It is also commonly known as 4-CMC or Clephedrone. This compound has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is not fully understood. However, it is believed to work by affecting the levels of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone are not well documented. However, it has been reported to have stimulant and psychoactive effects similar to those of other cathinones.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone in lab experiments is its potential as a reference standard in forensic toxicology. However, its psychoactive effects and potential for abuse may limit its use in certain types of research.
Future Directions
There are several potential future directions for research involving 3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. These include further studies on its mechanism of action, its potential as a tool for studying the effects of other psychoactive compounds, and its potential as a reference standard in forensic toxicology. Additionally, research could be conducted on the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the reaction of 4-chlorobenzaldehyde, 4-chlorophenylacetone, and 4-methoxyphenylamine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol.
Scientific Research Applications
3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been used in scientific research for various purposes. It has been studied for its potential as a psychoactive drug and as a tool for studying the effects of other psychoactive compounds. It has also been used as a reference standard in forensic toxicology.
properties
IUPAC Name |
3-(4-chloroanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO2/c1-27-20-12-4-16(5-13-20)22(26)14-21(15-2-6-17(23)7-3-15)25-19-10-8-18(24)9-11-19/h2-13,21,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWGHQPMXSHMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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